(R)-N-Boc-2-(2-hydroxyethyl)morpholine

Description

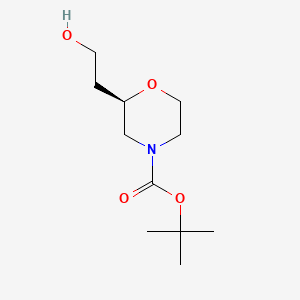

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (2R)-2-(2-hydroxyethyl)morpholine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-5-7-15-9(8-12)4-6-13/h9,13H,4-8H2,1-3H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUDVZUAUPOAVLM-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC(C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCO[C@@H](C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90657764 | |

| Record name | tert-Butyl (2R)-2-(2-hydroxyethyl)morpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136992-21-7 | |

| Record name | tert-Butyl (2R)-2-(2-hydroxyethyl)morpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (R)-N-Boc-2-(2-hydroxyethyl)morpholine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Morpholine Scaffold

The morpholine heterocycle is a cornerstone in modern medicinal chemistry, celebrated for its ability to confer advantageous physicochemical properties upon bioactive molecules.[1] Its incorporation into drug candidates often leads to enhanced aqueous solubility, improved metabolic stability, and favorable pharmacokinetic profiles. (R)-N-Boc-2-(2-hydroxyethyl)morpholine, a chiral building block, represents a particularly valuable synthon for the construction of complex molecular architectures, finding utility in the development of innovative therapeutics, including Janus kinase (JAK) inhibitors.[2][3] This guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic protocols, reactivity, and applications.

Physicochemical and Spectroscopic Profile

This compound is a white to off-white solid at room temperature, possessing a unique combination of a protected amine and a primary alcohol, making it a versatile intermediate for a range of chemical transformations.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₂₁NO₄ | [1][4] |

| Molecular Weight | 231.29 g/mol | [1][4] |

| CAS Number | 136992-21-7 | [1][4] |

| Appearance | White to off-white solid | [5] |

| Boiling Point | 335.8 °C at 760 mmHg | [1] |

| Storage | 2-8 °C, dry and sealed | [1] |

Solubility Profile

Qualitative assessments indicate that this compound is soluble in polar organic solvents such as methanol, ethanol, and dichloromethane.[6] It is generally considered insoluble in water. For practical laboratory applications, a summary of its solubility in common solvents is provided below.

Table 2: Solubility in Common Laboratory Solvents

| Solvent | Solubility |

| Methanol | Soluble |

| Ethanol | Soluble |

| Dichloromethane | Soluble |

| Ethyl Acetate | Slightly Soluble |

| Water | Insoluble |

Spectroscopic Characterization

A thorough understanding of the spectroscopic signature of this compound is critical for reaction monitoring and quality control.

¹H and ¹³C NMR Spectroscopy

The ¹H and ¹³C NMR spectra of N-substituted morpholines exhibit characteristic patterns. The chair conformation of the morpholine ring, coupled with the presence of the bulky N-Boc group and the 2-(2-hydroxyethyl) substituent, results in a complex but interpretable set of signals.

Expected ¹H NMR (CDCl₃, 400 MHz) Chemical Shifts (δ):

-

~1.45 ppm (s, 9H): The nine equivalent protons of the tert-butyl group of the Boc protectorate.

-

~1.60-1.80 ppm (m, 2H): The two protons of the -CH₂-CH₂OH side chain.

-

~2.50-2.90 ppm (m, 2H): The axial protons on the morpholine ring.

-

~3.50-4.00 ppm (m, 7H): A complex multiplet region containing the remaining morpholine ring protons and the two protons of the -CH₂OH group.

-

~2.0-3.0 ppm (br s, 1H): The hydroxyl proton, which may be broad and its chemical shift can vary with concentration and temperature.

Expected ¹³C NMR (CDCl₃, 100 MHz) Chemical Shifts (δ):

-

~28.4 ppm: The three equivalent methyl carbons of the tert-butyl group.

-

~36.0 ppm: The -CH₂-CH₂OH carbon.

-

~44.0-46.0 ppm: The two carbons of the morpholine ring adjacent to the nitrogen.

-

~60.5 ppm: The -CH₂OH carbon.

-

~67.0-68.0 ppm: The two carbons of the morpholine ring adjacent to the oxygen.

-

~79.5 ppm: The quaternary carbon of the tert-butyl group.

-

~154.8 ppm: The carbonyl carbon of the Boc group.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.

Expected Characteristic IR Absorptions (cm⁻¹):

-

~3400 cm⁻¹ (broad): O-H stretching vibration of the primary alcohol, broadened due to hydrogen bonding.

-

~2975-2850 cm⁻¹: C-H stretching vibrations of the aliphatic carbons.

-

~1690 cm⁻¹ (strong): C=O stretching vibration of the carbamate (Boc group).[7]

-

~1170 cm⁻¹ and ~1110 cm⁻¹: C-O stretching vibrations of the ether in the morpholine ring and the primary alcohol.

Mass Spectrometry

In mass spectrometry, the fragmentation of this compound is expected to be influenced by the presence of the Boc group and the morpholine ring. The molecular ion peak [M]⁺ may be observed, although it can be weak. Common fragmentation patterns include the loss of isobutylene (56 Da) or the entire tert-butoxycarbonyl group (100 Da) from the molecular ion.[8][9]

Synthesis and Reactivity

Synthetic Protocol: Enantioselective Synthesis from (R)-Epichlorohydrin

A reliable and scalable synthesis of this compound can be achieved from the chiral starting material (R)-epichlorohydrin. This method provides good control over the stereochemistry at the C2 position of the morpholine ring.[10]

Step 1: Ring Opening of (R)-Epichlorohydrin with Ethanolamine

-

To a solution of ethanolamine (1.0 eq.) in a suitable solvent such as methanol or ethanol, add (R)-epichlorohydrin (1.0 eq.) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

Step 2: Intramolecular Cyclization and Boc Protection

-

Dissolve the crude amino alcohol intermediate from Step 1 in a mixture of tetrahydrofuran (THF) and water.

-

Add a base such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) (2.5 eq.).

-

Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) portion-wise at room temperature.

-

Stir the reaction mixture vigorously for 16-24 hours.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Caption: Synthetic workflow for this compound.

Reactivity Profile

The chemical reactivity of this compound is dictated by its two primary functional groups: the N-Boc protecting group and the primary hydroxyl group.

Reactions of the N-Boc Group

The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group due to its stability under a variety of conditions and its facile removal under acidic conditions.

-

Deprotection: The Boc group can be readily cleaved using strong acids such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane or methanol.

Reactions of the Hydroxyl Group

The primary alcohol of the 2-(2-hydroxyethyl) side chain is a versatile handle for further functionalization.

-

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, (R)-tert-butyl 2-(2-oxoethyl)morpholine-4-carboxylate, using mild oxidizing agents such as Dess-Martin periodinane (DMP) or Swern oxidation conditions. This aldehyde is a useful intermediate for reductive amination and other carbon-carbon bond-forming reactions.[11]

-

Etherification: The hydroxyl group can be converted to an ether via the Williamson ether synthesis.[5][12][13][14][15] This involves deprotonation of the alcohol with a strong base like sodium hydride (NaH) to form the alkoxide, followed by reaction with an alkyl halide.

-

Esterification: Esters can be formed through reaction with carboxylic acids or their derivatives. The Steglich esterification, using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP), is a mild and effective method for this transformation.[16][17][18][19][20]

Caption: Key reactivity pathways of the subject compound.

Applications in Drug Discovery

This compound is a valuable chiral building block in the synthesis of pharmaceutical agents, particularly in the development of kinase inhibitors.

Case Study: Synthesis of Janus Kinase (JAK) Inhibitors

The morpholine moiety is a key structural feature in several Janus kinase (JAK) inhibitors, which are a class of drugs used to treat inflammatory and autoimmune diseases. The chiral 2-(2-hydroxyethyl)morpholine scaffold can be a crucial component in the synthesis of these complex molecules. For instance, derivatives of this compound have been utilized in the synthesis of delgocitinib, a potent pan-JAK inhibitor.[2][3][21][22] The synthesis of such inhibitors often involves the derivatization of the hydroxyl group or the deprotection of the amine followed by coupling reactions.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.[23][24]

-

Storage: Store in a cool, dry place in a tightly sealed container, away from incompatible substances.[5][23]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.[23]

A Safety Data Sheet (SDS) should be consulted for comprehensive safety information before use.[23][25]

Conclusion

This compound is a highly versatile and valuable chiral building block for organic synthesis and medicinal chemistry. Its unique combination of a protected amine and a primary alcohol, along with the favorable physicochemical properties imparted by the morpholine ring, makes it an attractive starting material for the synthesis of complex, biologically active molecules. This guide has provided a detailed overview of its chemical properties, spectroscopic signature, synthesis, reactivity, and applications, offering a valuable resource for researchers and drug development professionals.

References

- Safety Data Sheet for tert-butyl (2R)-2-(2-hydroxyethyl)morpholine-4-carboxylate. (2018).

- The Williamson Ether Synthesis. (n.d.).

- NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (1997). The Journal of Organic Chemistry.

- American Elements. (n.d.). (R)-tert-Butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate.

- MySkinRecipes. (n.d.). (R)-tert-Butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate.

- Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. (2007). PubMed.

- Mallak Specialties Pvt Ltd. (n.d.). N-(2-Hydroxyethyl) Morpholine.

- Williamson Ether Synthesis. (2018). YouTube.

- Morpholine. (n.d.). Merck Index.

- Williamson ether synthesis. (n.d.). Wikipedia.

- Williamson Ether Synthesis. (n.d.). In Name Reactions in Organic Synthesis.

- Steglich esterific

- Steglich Esterific

- Synthesis of Delgocitinib. (2023). ChemicalBook.

- Safety D

- Fragmentation patterns in the mass spectra of organic compounds. (n.d.). Chemguide.

- Safety Data Sheet (SDS). (2023).

- Steglich esterific

- Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. (2023).

- Observed IR spectrum of neutral morpholine and the calculated spectrum... (n.d.).

- Fragmentation and Interpretation of Spectra. (n.d.). In Mass Spectrometry.

- MySkinRecipes. (n.d.). (R)-N-Boc-2-(2-Oxoethyl)morpholine.

- Mass spectra of morpholine cation and fragment ions... (n.d.).

- American Elements. (n.d.). (R)-tert-Butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate.

- Morpholine synthesis. (n.d.). Organic Chemistry Portal.

- Synthesis of Delgocitinib. (n.d.). Semantic Scholar.

- Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine. (n.d.). Organic Syntheses.

- NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.).

- Delgocitinib – Mechanism of Action and Synthesis. (2023). YouTube.

- Synthesis of (R)-4-(Oxiran-2-ylmethyl)morpholine from Morpholine: A Technical Guide. (n.d.). Benchchem.

- Synthesis of Delgocitinib. (2020).

- MolDiscovery: learning mass spectrometry fragment

- Synthesis of Delgocitinib. (2021).

- Green Synthesis of Morpholines via Selective Monoalkyl

- Interpreting Infrared Spectra. (n.d.). Specac Ltd.

- tert-Butyl 2-(2-hydroxyethyl)

- Mass Spectrometry - Fragmentation P

- NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (n.d.). UT Southwestern Medical Center.

- How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology.

- Interpretation of Infrared Spectra, A Practical Approach. (n.d.). Wiley Analytical Science.

- Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Master Organic Chemistry.

- NMR Chemical Shifts of Trace Impurities. (n.d.). KGROUP.

- tert-butyl 2-(2-aMinoethyl)

- Solubility in Different Solvents, Crystal Polymorph and Morphology, and Optimization of Crystalliz

Sources

- 1. (R)-tert-Butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate [myskinrecipes.com]

- 2. Synthesis of Delgocitinib_Chemicalbook [chemicalbook.com]

- 3. m.youtube.com [m.youtube.com]

- 4. americanelements.com [americanelements.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Morpholine [drugfuture.com]

- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. MolDiscovery: learning mass spectrometry fragmentation of small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. (R)-N-Boc-2-(2-Oxoethyl)morpholine [myskinrecipes.com]

- 12. community.wvu.edu [community.wvu.edu]

- 13. youtube.com [youtube.com]

- 14. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 15. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 16. Steglich esterification - Wikipedia [en.wikipedia.org]

- 17. Steglich Esterification [organic-chemistry.org]

- 18. chemistry-online.com [chemistry-online.com]

- 19. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Organic Syntheses Procedure [orgsyn.org]

- 21. Synthesis of Delgocitinib | Semantic Scholar [semanticscholar.org]

- 22. researchgate.net [researchgate.net]

- 23. acrospharmatech.com [acrospharmatech.com]

- 24. pfaltzandbauer.com [pfaltzandbauer.com]

- 25. americanelements.com [americanelements.com]

The Strategic Application of (R)-N-Boc-2-(2-hydroxyethyl)morpholine in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Morpholine Scaffold - A Cornerstone of Medicinal Chemistry

The morpholine heterocycle is a privileged scaffold in medicinal chemistry, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility. Its incorporation into drug candidates can significantly enhance their pharmacokinetic profiles. The introduction of chirality to the morpholine ring, particularly at the C2 position, opens up a three-dimensional chemical space that allows for precise interactions with biological targets. This guide focuses on a key chiral building block, (R)-N-Boc-2-(2-hydroxyethyl)morpholine (CAS Number: 136992-21-7), a versatile intermediate that has gained prominence in the synthesis of complex active pharmaceutical ingredients (APIs). This document will provide an in-depth exploration of its synthesis, characterization, and strategic application in drug development, grounded in established scientific principles and practical, field-proven insights.

Physicochemical Properties and Structural Attributes

This compound is a chiral organic compound featuring a morpholine ring N-protected with a tert-butyloxycarbonyl (Boc) group and substituted at the C2 position with a 2-hydroxyethyl side chain. The (R)-stereochemistry at the C2 position is a critical determinant of its utility in asymmetric synthesis.

| Property | Value | Source |

| CAS Number | 136992-21-7 | [1] |

| Molecular Formula | C₁₁H₂₁NO₄ | [2] |

| Molecular Weight | 231.29 g/mol | [2] |

| Appearance | Typically an oil or low-melting solid | General Knowledge |

| Boiling Point | ~335.8 °C at 760 mmHg | [1] |

| Solubility | Soluble in a range of organic solvents | General Knowledge |

The Boc protecting group serves a crucial role by deactivating the morpholine nitrogen, preventing its participation in unwanted side reactions and allowing for selective transformations at other positions of the molecule. This protecting group can be readily removed under acidic conditions, a common strategy in multi-step syntheses. The primary alcohol of the hydroxyethyl side chain provides a reactive handle for further functionalization, such as oxidation to an aldehyde or carboxylic acid, or conversion to a leaving group for nucleophilic substitution.

Figure 1: Chemical structure of this compound.

Enantioselective Synthesis Strategies: A Practical Approach

The synthesis of enantiomerically pure this compound is a critical step in its utilization. While multiple strategies exist for the synthesis of chiral morpholines, a common and effective approach involves the use of a chiral pool starting material or an asymmetric catalytic method. Below is a representative, field-proven protocol based on established chemical principles for the synthesis of chiral morpholine derivatives.

Representative Synthesis Protocol

This protocol outlines a plausible synthetic route, emphasizing the key transformations and causal relationships behind the experimental choices.

Step 1: Synthesis of a Chiral Amino Alcohol Intermediate

The synthesis often commences from a readily available chiral starting material, such as an amino acid, to install the desired stereocenter. Alternatively, asymmetric synthesis techniques can be employed.

Step 2: Cyclization to Form the Morpholine Ring

The chiral amino alcohol is then subjected to a cyclization reaction to form the morpholine ring. This can be achieved through various methods, including reaction with a dielectrophile.

Step 3: N-Boc Protection

The secondary amine of the morpholine ring is protected with a Boc group to prevent its interference in subsequent reactions.

Step 4: Introduction of the 2-hydroxyethyl Side Chain

This can be achieved through various methods, such as the ring-opening of an epoxide with a suitable nucleophile, followed by functional group manipulations.

Workflow for a Representative Synthesis:

Figure 2: A generalized workflow for the synthesis of the target compound.

Applications in the Synthesis of Active Pharmaceutical Ingredients (APIs)

This compound is a valuable building block in the synthesis of a variety of APIs, particularly those where the morpholine moiety plays a key role in binding to the biological target or in conferring favorable pharmacokinetic properties.[1]

Case Study: Bruton's Tyrosine Kinase (BTK) Inhibitors

Bruton's tyrosine kinase (BTK) is a clinically validated target for the treatment of B-cell malignancies and autoimmune diseases.[3] Several approved and investigational BTK inhibitors feature a chiral morpholine scaffold. The (R)-stereochemistry at the C2 position of the morpholine ring is often crucial for potent and selective inhibition of the kinase.

While a direct synthesis of a specific BTK inhibitor starting from this compound is not explicitly detailed in the provided search results, the structural similarity of this building block to intermediates used in the synthesis of such inhibitors is evident. For instance, the synthesis of advanced BTK inhibitors often involves the coupling of a chiral morpholine derivative to a heterocyclic core.[4] The 2-hydroxyethyl side chain of the title compound can be readily converted to other functional groups, such as an amine or a leaving group, to facilitate this coupling.

Conceptual Synthetic Utility in API Synthesis:

Figure 3: Conceptual pathway for the utilization of the title compound in API synthesis.

Analytical Characterization and Quality Control

Ensuring the chemical and enantiomeric purity of this compound is paramount for its successful application in GMP (Good Manufacturing Practice) synthesis of APIs. A combination of spectroscopic and chromatographic techniques is employed for its comprehensive characterization.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the molecule. The ¹H NMR spectrum will exhibit characteristic signals for the Boc group (a singlet around 1.4 ppm), the morpholine ring protons, and the protons of the 2-hydroxyethyl side chain.[5] The integration and multiplicity of these signals provide valuable structural information. The ¹³C NMR spectrum will show distinct resonances for all the carbon atoms in the molecule.

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the O-H stretch of the alcohol (a broad band around 3400 cm⁻¹), the C-H stretches of the aliphatic groups (around 2850-2950 cm⁻¹), and the strong C=O stretch of the Boc-carbamate (around 1680-1700 cm⁻¹).[5]

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to aid in its structural elucidation through fragmentation analysis.[5]

Chiral Purity Determination by High-Performance Liquid Chromatography (HPLC)

The enantiomeric purity of this compound is a critical quality attribute. Chiral HPLC is the gold standard for determining the enantiomeric excess (% ee).[6]

A Representative Chiral HPLC Protocol:

This protocol is a general guideline and requires optimization for specific instrumentation and columns.

-

Column Selection: A chiral stationary phase (CSP) is essential. Polysaccharide-based columns (e.g., Chiralpak or Chiralcel series) are often effective for separating a wide range of chiral compounds.[7]

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The ratio of the solvents is optimized to achieve baseline separation of the enantiomers.

-

Detection: UV detection is commonly used if the molecule possesses a chromophore. If not, a refractive index (RI) detector or a mass spectrometer can be employed.

-

System Suitability: Before sample analysis, system suitability tests are performed to ensure the chromatographic system is performing adequately. This includes parameters like resolution, tailing factor, and repeatability.

-

Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

Workflow for Chiral HPLC Method Development:

Figure 4: A typical workflow for developing a chiral HPLC method.

Conclusion and Future Perspectives

This compound has established itself as a valuable and versatile chiral building block in the arsenal of the medicinal chemist. Its well-defined stereochemistry and orthogonally protected functional groups provide a robust platform for the synthesis of complex and high-value APIs. The continued exploration of novel synthetic routes to this intermediate and its application in the development of next-generation therapeutics, particularly in the area of kinase inhibitors, is anticipated. As the demand for enantiomerically pure drugs continues to grow, the importance of such chiral building blocks in enabling efficient and stereocontrolled syntheses will undoubtedly increase.

References

- MySkinRecipes. (R)-tert-Butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate.

- Organic Syntheses. Enantioselective Synthesis of α,α-Disubstituted Lactones via a Chiral Brønsted Acid Catalyzed Intramolecular Cyclization.

- National Center for Biotechnology Information. Use of Blue Agar CAS Assay for Siderophore Detection.

- SciSpace. Siderophores detection by using blue agar CAS assay methods.

- PubChem. tert-Butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate.

- MDPI. A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications.

- YMC. Efficient method development for chiral separation by using CHIRAL ART columns.

- Organic Syntheses. SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE: 2(S)-(β-tert-BUTOXYCARBONYL-α-(S) and α-(R)-HYDROXYETHYL)-4(R)-HYDROXYPYRROLIDINE-1-CARBOXYLIC ACID, tert-BUTYL ESTER.

- protocols.io. Siderophore Detection assay.

- Phenomenex. Chiral HPLC Separations.

- National Center for Biotechnology Information. Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold.

- ACD/Labs. Recognizing the NMR pattern for morpholine.

- New Drug Approvals. Bruton tyrosine kinase inhibitor.

- PubChem. (R)-N-Boc-2-hydroxymethylmorpholine.

- MySkinRecipes. (R)-N-Boc-2-(2-Oxoethyl)morpholine.

- Google Patents. US20140275126A1 - Processes and intermediates for preparing a medicament.

- ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity.

- ResearchGate. Process Development and Large-Scale Synthesis of BTK Inhibitor BIIB068.

- BGB Analytik. CHIRAL Handbook.

- ResearchGate. How to prevent dye from precipitating while making CAS agar plate for siderophore detection?

- Research Journal of Pharmacy and Technology. A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine.

- YMC. Handbook of chiral MPLC column.

- protocols.io. Siderophore Detection assay.

Sources

- 1. (R)-tert-Butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate [myskinrecipes.com]

- 2. tert-Butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate | C11H21NO4 | CID 44182317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications [mdpi.com]

- 4. Discovery of Novel Bruton’s Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. phx.phenomenex.com [phx.phenomenex.com]

- 7. ymc.co.jp [ymc.co.jp]

An In-depth Technical Guide to (R)-N-Boc-2-(2-hydroxyethyl)morpholine: A Chiral Building Block for Modern Drug Discovery

Executive Summary

(R)-N-Boc-2-(2-hydroxyethyl)morpholine is a key chiral building block increasingly utilized by researchers, scientists, and drug development professionals. Its unique structural and physicochemical properties, conferred by the morpholine scaffold, make it an invaluable component in the synthesis of complex, biologically active molecules. The morpholine ring is not merely a passive linker; its inherent features—such as improved aqueous solubility, metabolic stability, and the ability to form crucial hydrogen bond interactions—render it a privileged structure in medicinal chemistry.[1][2] This guide provides an in-depth analysis of this valuable synthon, covering its core physicochemical properties, a detailed and validated synthesis protocol, comprehensive characterization data, and a discussion of its strategic application in contemporary drug development programs.

The Strategic Importance of the Morpholine Scaffold in Medicinal Chemistry

The morpholine heterocycle is a cornerstone of modern drug design, featured in numerous FDA-approved therapeutics, including the antibiotic Linezolid and the antiemetic Aprepitant.[3] Its prevalence is not coincidental but rather a direct result of the advantageous properties it imparts to a parent molecule.

-

Pharmacokinetic Modulation : The morpholine ring, with its ether oxygen and basic nitrogen, can significantly enhance a compound's pharmacokinetic (PK) profile. The oxygen atom acts as a hydrogen bond acceptor, improving aqueous solubility and often facilitating better absorption and distribution.[2]

-

Metabolic Stability : The cyclic ether structure is generally robust to metabolic degradation, offering a stable anchor point within a molecule that can enhance its half-life.

-

Target Engagement : The morpholine ring is more than an inert scaffold; it can be an integral part of a pharmacophore, directly engaging with biological targets like kinases and receptors through specific molecular interactions.[1]

-

Blood-Brain Barrier (BBB) Permeability : In the context of Central Nervous System (CNS) drug discovery, the physicochemical properties of morpholine can be fine-tuned to strike the delicate balance between lipophilicity and hydrophilicity required to cross the BBB.

The specific subject of this guide, this compound, offers these benefits in a chirally pure form, providing stereochemical control essential for selective target binding and reduced off-target effects. The Boc-protected amine allows for sequential, controlled reactions, while the primary alcohol serves as a versatile handle for further synthetic elaboration.

Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of this compound is critical for its effective use in synthesis. The key quantitative data are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 231.29 g/mol | |

| Molecular Formula | C₁₁H₂₁NO₄ | |

| CAS Number | 136992-21-7 | |

| IUPAC Name | tert-butyl (2R)-2-(2-hydroxyethyl)morpholine-4-carboxylate | |

| Appearance | Colorless to pale yellow oil or solid | N/A |

| Boiling Point | 335.8 °C at 760 mmHg | |

| Storage Temperature | 2-8°C, dry and sealed |

Synthesis and Purification Protocol

The synthesis of enantiomerically pure morpholine derivatives is a critical task in medicinal chemistry. The following protocol describes a reliable and scalable method for the preparation of this compound, adapted from established methodologies for synthesizing chiral morpholines from epichlorohydrin precursors.[4][5]

Causality of Experimental Design: This synthesis leverages a highly regio- and stereoselective Sɴ2 ring-opening of a chiral epoxide. (S)-epichlorohydrin is chosen as the starting material to set the desired (R)-stereochemistry at the C2 position of the morpholine ring. The subsequent intramolecular cyclization is base-mediated, and the final Boc protection provides a stable, versatile intermediate ready for further coupling reactions.

Detailed Step-by-Step Methodology

Step 1: Ring Opening of (S)-Epichlorohydrin

-

To a stirred solution of 2-aminoethanol (1.0 eq) in a suitable solvent such as ethanol or isopropanol at 0°C, add (S)-epichlorohydrin (1.1 eq) dropwise, ensuring the temperature does not exceed 10°C.

-

Allow the reaction mixture to warm to room temperature and stir for 16-24 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

Concentrate the mixture under reduced pressure to remove the solvent, yielding the crude amino alcohol intermediate.

Step 2: Base-Mediated Intramolecular Cyclization

-

Dissolve the crude intermediate from Step 1 in tetrahydrofuran (THF).

-

Add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 2.5 eq) or potassium tert-butoxide (t-BuOK, 2.5 eq), portion-wise at 0°C. The choice of a strong, non-nucleophilic base is critical to promote intramolecular Williamson ether synthesis without competing side reactions.

-

After the addition is complete, allow the mixture to stir at room temperature for 12-18 hours.

-

Carefully quench the reaction by the slow addition of water at 0°C.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude (R)-2-(hydroxymethyl)morpholine.

Step 3: N-Boc Protection

-

Dissolve the crude product from Step 2 in a mixture of THF and water (1:1).

-

Add sodium bicarbonate (NaHCO₃, 2.0 eq) followed by di-tert-butyl dicarbonate (Boc₂O, 1.2 eq). The bicarbonate base is sufficient to deprotonate the secondary amine for reaction with Boc anhydride without being strong enough to cause side reactions.

-

Stir vigorously at room temperature for 4-6 hours.

-

Remove the THF under reduced pressure.

-

Extract the remaining aqueous solution with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify the final product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford this compound as a pure compound.

Synthesis Workflow Diagram

Caption: Synthetic route to the title compound.

Quality Control and Spectroscopic Characterization

Self-validating protocols require rigorous analytical confirmation. The identity and purity of synthesized this compound must be confirmed by standard spectroscopic methods.

Expected ¹H and ¹³C NMR Spectral Features: The NMR spectra of morpholine derivatives have characteristic patterns. Protons and carbons adjacent to the electronegative oxygen atom (C2, C6) are deshielded and appear at a lower field (higher ppm) compared to those adjacent to the nitrogen atom (C3, C5).[6][7] The Boc protecting group introduces a large singlet around 1.45 ppm in the ¹H NMR and two signals around 80 ppm (quaternary carbon) and 28 ppm (methyl carbons) in the ¹³C NMR.

-

¹H NMR (400 MHz, CDCl₃): δ (ppm) ~4.0-3.8 (m, 2H), 3.8-3.6 (m, 3H), 3.5-3.4 (m, 1H), 3.0-2.8 (m, 2H), 2.7-2.5 (m, 1H), 1.8-1.7 (m, 2H), 1.45 (s, 9H).

-

¹³C NMR (101 MHz, CDCl₃): δ (ppm) ~155.0, 80.0, 75.0, 67.0, 60.0, 45.0, 42.0, 36.0, 28.5.

Note: Actual chemical shifts may vary slightly based on solvent and concentration.

Mass Spectrometry:

-

ESI-MS: Calculated for C₁₁H₂₂NO₄ [M+H]⁺: 232.15; Found: 232.1.

Applications in Medicinal Chemistry: A Strategic Building Block

This compound is a versatile intermediate used to construct more complex molecular architectures, particularly those targeting kinases and proteases.[8] The primary alcohol can be oxidized to an aldehyde for reductive amination, converted to a leaving group for nucleophilic substitution, or used in ester/ether formation.

Illustrative Application: Synthesis of a Kinase Inhibitor Scaffold This building block can be incorporated into scaffolds designed to inhibit protein kinases, which are common targets in oncology. The morpholine ring often serves to improve solubility and occupy a specific pocket in the enzyme's active site.

Caption: Incorporation into a kinase inhibitor scaffold.

Safety, Handling, and Storage

As a senior scientist, ensuring laboratory safety is paramount. While a specific Safety Data Sheet (SDS) for the title compound is not universally available, data from closely related compounds like N-(2-hydroxyethyl)morpholine and other Boc-protected amines provide a strong basis for a robust safety protocol.[9][10] The racemic mixture is classified as a skin and eye irritant and may cause respiratory irritation.[11]

Hazard Identification:

-

GHS Classification (based on analogues):

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[9]

-

Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber). Wear a lab coat.[9]

-

Respiratory Protection: If working outside a fume hood or with aerosols, use a NIOSH-approved respirator with an organic vapor cartridge.[9]

-

General Hygiene: Avoid breathing vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[10]

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Recommended storage temperature is 2-8°C to ensure long-term stability.[12]

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for the modern medicinal chemist. Its well-defined stereochemistry, orthogonal protecting groups, and the inherent benefits of the morpholine scaffold provide a reliable and effective solution for constructing novel therapeutics. By understanding its properties, employing validated synthetic and analytical protocols, and adhering to strict safety standards, researchers can fully leverage this building block to accelerate the discovery and development of next-generation medicines.

References

- International Journal of Progressive Research in Engineering Management and Science. (2025). PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. [Link]

- MySkinRecipes. (n.d.). (R)-tert-Butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate.

- Loba Chemie. (2019). N-(2-HYDROXYETHYL) MORPHOLIN FOR SYNTHESIS MSDS. [Link]

- Cole-Parmer. (n.d.). Material Safety Data Sheet - N-(2-Hydroxyethyl)Morpholine, 99%.

- PubChem. (n.d.). tert-Butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate.

- Banasik, M., et al. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Archiv der Pharmazie, 352(10), e1900125. [Link]

- Tzara, A., et al. (2020).

- ACD/Labs. (2008).

- ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity. [Link]

- Breuning, M., et al. (2002). Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. Tetrahedron: Asymmetry, 13(12), 1271-1275. [Link]

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ijprems.com [ijprems.com]

- 4. Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. acdlabs.com [acdlabs.com]

- 8. researchgate.net [researchgate.net]

- 9. lobachemie.com [lobachemie.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. tert-Butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate | C11H21NO4 | CID 44182317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. (R)-tert-Butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate [myskinrecipes.com]

Spectroscopic data of (R)-N-Boc-2-(2-hydroxyethyl)morpholine

An In-depth Technical Guide to the Spectroscopic Characterization of (R)-N-Boc-2-(2-hydroxyethyl)morpholine

Introduction

This compound is a valuable chiral building block in modern organic synthesis and medicinal chemistry. Its rigid morpholine scaffold, combined with the stereodefined side chain and the versatile N-Boc protecting group, makes it an attractive intermediate for the synthesis of complex, biologically active molecules.[1][2][3] The precise structural confirmation of such intermediates is paramount to ensure the integrity and success of multi-step synthetic campaigns.

This technical guide provides a comprehensive analysis of the expected spectroscopic signature of this compound. As direct, published spectra for this specific compound are not consolidated in the scientific literature, this document serves as an expert-level predictive guide. By dissecting the molecule into its constituent functional groups—the N-Boc protected morpholine ring and the 2-hydroxyethyl side chain—we can apply established principles of NMR, IR, and Mass Spectrometry to forecast its spectral data with high confidence. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of how to verify the structure and purity of this important synthetic intermediate.

Molecular Structure and Conformation

The structural integrity of this compound is best understood by examining its components. The morpholine ring typically adopts a stable chair conformation.[4][5] The bulky tert-butyloxycarbonyl (Boc) group on the nitrogen atom influences the electronic environment and can introduce rotational isomers (rotamers) due to hindered rotation around the N-C(O) amide bond, which may lead to the broadening or duplication of signals in NMR spectra at room temperature.[6][7]

Below is the chemical structure with a numbering scheme that will be used for spectral assignments throughout this guide.

Caption: Structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. We will analyze the expected ¹H and ¹³C NMR spectra.

Experimental Protocol: ¹H NMR Spectroscopy

A standard ¹H NMR spectrum would be acquired using the following parameters:

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for initial analysis.

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Experiment: Standard one-dimensional proton experiment.

-

Parameters: A 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

Reference: The residual solvent peak (e.g., CHCl₃ at δ 7.26 ppm) is used for calibration.

Predicted ¹H NMR Data and Interpretation

The proton NMR spectrum provides information on the chemical environment, number, and connectivity of protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Interpretation |

| H-11 (t-Butyl) | 1.40 - 1.50 | s (singlet) | A strong singlet integrating to 9H, characteristic of the magnetically equivalent protons of the N-Boc group. |

| H-13 (CH₂OH) | 3.60 - 3.80 | m (multiplet) | These protons are adjacent to a stereocenter (C2) and a hydroxyl group, leading to a complex multiplet. |

| Morpholine Ring H | 2.50 - 4.20 | m (multiplet) | The 7 morpholine protons will appear as a series of complex, overlapping multiplets. Protons on C3, C5, and C6 adjacent to N and O will be shifted downfield.[8][9] Specifically, protons on C3 and C5 adjacent to the N-Boc group are expected around δ 2.8-4.2 ppm, while protons on C6 adjacent to the ring oxygen are expected around δ 3.5-3.9 ppm.[4][10] |

| H-12 (CH₂) | 1.60 - 1.90 | m (multiplet) | Protons of the ethyl linker, appearing as a complex multiplet due to coupling with H-2 and H-13. |

| H-14 (OH) | Variable (1.5 - 4.0) | br s (broad singlet) | The chemical shift is highly dependent on concentration, solvent, and temperature. The signal is often broad due to hydrogen bonding and chemical exchange.[11] |

Causality Behind Predictions:

-

N-Boc Group: The electron-withdrawing nature of the carbamate deshields adjacent protons (H-3, H-5), shifting them downfield compared to an unsubstituted morpholine.[6][12] The tert-butyl group itself gives a sharp, intense singlet due to its high symmetry and distance from deshielding groups.

-

Morpholine Ring: Protons on carbons adjacent to the electronegative oxygen (C6) and nitrogen (C3, C5) atoms are shifted downfield. The chair conformation results in distinct axial and equatorial protons which, in principle, have different chemical shifts and coupling constants, leading to complex multiplets.[4]

-

Hydroxyethyl Side Chain: The hydroxyl group on C13 deshields the attached protons. The complexity of the signals for H-12 and H-13 arises from diastereotopicity and coupling to the chiral center at C2.

Caption: Predicted key ¹H-¹H COSY correlations.

Predicted ¹³C NMR Data and Interpretation

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Interpretation |

| C-11 (CH₃) | ~28.4 | Characteristic signal for the three equivalent methyl carbons of the Boc group.[13] |

| C-10 (C(CH₃)₃) | ~80.0 | Quaternary carbon of the Boc group, shifted downfield by the adjacent oxygen.[13] |

| C-7 (C=O) | ~155.0 | Carbonyl carbon of the carbamate, significantly downfield. |

| C-13 (CH₂OH) | ~60.0 | Carbon bearing the hydroxyl group. |

| C-12 (CH₂) | ~35.0 | Aliphatic carbon in the side chain. |

| C-2 (CH) | ~55.0 | Chiral carbon of the morpholine ring, attached to the side chain. |

| C-3, C-5 (CH₂) | 40.0 - 50.0 | Carbons adjacent to the N-Boc group. Two distinct signals may be observed. |

| C-6 (CH₂) | ~67.0 | Carbon adjacent to the ring oxygen atom, shifted downfield.[8][14] |

Causality Behind Predictions:

-

Electronegativity: The chemical shift of a carbon is highly sensitive to the electronegativity of attached atoms.[14] Carbons bonded to oxygen (C6, C10, C13) and nitrogen (C3, C5) are shifted downfield. The C6 carbon, being adjacent to the ring ether oxygen, typically appears around 67 ppm in morpholine derivatives.[8]

-

Carbonyl Group: The sp² hybridized carbonyl carbon (C7) of the carbamate is the most deshielded carbon, appearing far downfield (~155 ppm).[15]

-

Boc Group: The quaternary (C10) and methyl (C11) carbons of the Boc group have highly characteristic and reliable chemical shifts, serving as excellent diagnostic markers.[16]

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: ATR-FTIR Spectroscopy

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: A small amount of the neat compound (liquid or solid) is placed directly onto the ATR crystal.

-

Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded, followed by the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Predicted IR Data and Interpretation

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Interpretation |

| 3550 - 3200 | O-H stretch (alcohol) | Strong, Broad | This broad absorption is a hallmark of a hydrogen-bonded hydroxyl group.[11][17][18] |

| 3000 - 2850 | C-H stretch (aliphatic) | Medium-Strong | Corresponds to the stretching vibrations of the sp³ C-H bonds in the morpholine ring, side chain, and Boc group.[19] |

| ~1690 | C=O stretch (carbamate) | Strong, Sharp | A very intense and sharp peak characteristic of the carbonyl group in the N-Boc protector.[20] |

| 1260 - 1050 | C-O stretch | Strong | This region will contain strong absorptions from the C-O single bond stretching of the morpholine ether and the primary alcohol.[18][19] |

Causality Behind Predictions:

-

O-H Bond: The hydroxyl group's ability to form intermolecular hydrogen bonds causes a wide distribution of bond strengths, resulting in a characteristically broad and intense absorption band.[11]

-

C=O Bond: The double bond of the carbamate carbonyl is a strong dipole, leading to a very intense and sharp absorption. Its position (~1690 cm⁻¹) is typical for urethanes (carbamates).

-

C-O Bonds: Both the ether linkage in the morpholine ring and the alcohol C-O bond contribute to strong absorptions in the fingerprint region.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.

Experimental Protocol: Electrospray Ionization (ESI-MS)

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent like methanol or acetonitrile. A small amount of formic acid may be added to promote protonation.

-

Instrument: A mass spectrometer equipped with an Electrospray Ionization (ESI) source.

-

Method: The sample solution is infused directly into the ESI source. The analysis is typically performed in positive ion mode.

Predicted Mass Spectrum and Interpretation

The molecular formula of this compound is C₁₁H₂₁NO₄, with a molecular weight of 231.29 g/mol .[3]

| m/z Value (Predicted) | Ion Formula | Interpretation |

| 232.15 | [C₁₁H₂₂NO₄]⁺ | The protonated molecular ion, [M+H]⁺. This is often the base peak in ESI. |

| 254.13 | [C₁₁H₂₁NNaO₄]⁺ | The sodium adduct, [M+Na]⁺, is commonly observed. |

| 176.10 | [C₇H₁₄NO₂]⁺ | Loss of isobutylene (56 Da) from the Boc group, [M+H - C₄H₈]⁺. This is a highly characteristic fragmentation for N-Boc compounds.[21][22] |

| 132.09 | [C₆H₁₄NO₂]⁺ | Loss of the entire Boc group (100 Da), [M+H - C₅H₈O₂]⁺, resulting in the protonated (R)-2-(2-hydroxyethyl)morpholine fragment. |

Causality Behind Fragmentation: The N-Boc group is notoriously labile under mass spectrometry conditions.[23][24] The most common fragmentation pathway involves a McLafferty-type rearrangement, leading to the neutral loss of isobutylene (C₄H₈), resulting in a prominent [M-56] peak.[21][23] Subsequent loss of CO₂ from this fragment can also occur. Alternatively, cleavage of the N-C(O) bond can lead to the loss of the entire Boc group.

Caption: Key fragmentation pathways for N-Boc protected amines.

Conclusion

This guide provides a detailed, predictive framework for the spectroscopic analysis of this compound. By understanding the expected spectroscopic signatures, researchers can confidently confirm the identity, structure, and purity of this key chiral intermediate. The key identifiers are:

-

¹H NMR: A prominent ~9H singlet around δ 1.4-1.5 ppm for the Boc group and complex multiplets for the morpholine and side-chain protons.

-

¹³C NMR: Characteristic signals for the Boc carbonyl (~155 ppm), quaternary (~80 ppm), and methyl (~28 ppm) carbons.

-

IR: A strong, broad O-H stretch (3550-3200 cm⁻¹) and a sharp, intense C=O stretch (~1690 cm⁻¹).

-

MS: A clear protonated molecular ion ([M+H]⁺ at m/z 232.15) and a characteristic fragment from the loss of isobutylene ([M+H - 56]⁺ at m/z 176.10).

The combination of these techniques provides a self-validating system for the unambiguous structural elucidation of the target molecule, ensuring the quality and reliability of subsequent research and development efforts.

References

- ResearchGate. ¹H and ¹³C NMR chemical shifts of 1 compared with related heterocycles.

- MDPI. ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.

- Reddit. I knew about the MS fragmentation pattern with Boc protected amines....

- PubMed. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry.

- Royal Society of Chemistry. Electronic Supplementary Information (ESI) for....

- ResearchGate. Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS.

- Organic Chemistry Data. NMR Spectroscopy :: ¹³C NMR Chemical Shifts.

- ACD/Labs. Recognizing the NMR pattern for morpholine.

- ResearchGate. How can I avoid the Boc-cleavage during Mass Analysis?.

- University of Colorado Boulder. Table of Characteristic IR Absorptions.

- ACD/Labs. Confirmation of Synthesis: using MS to identify a protective group.

- PubMed. ¹H and ¹³C NMR spectra of N-substituted morpholines.

- Chemistry LibreTexts. 13.10: Characteristics of ¹³C NMR Spectroscopy.

- Compound Interest. A guide to ¹³C NMR chemical shift values.

- ResearchGate. Comparison of ¹H NMR spectrum (600 mHz) of N-Boc-morpholinyl-L-prolinamide 9d....

- PubChem. (R)-N-Boc-2-hydroxymethylmorpholine.

- Chemistry Stack Exchange. Multiplet shape in proton NMR of morpholines.

- Human Metabolome Database. ¹H NMR Spectrum (1D, 700 MHz, D₂O, predicted) (HMDB0031581).

- European Journal of Chemistry. Spectroscopic study of solvent effects on the electronic absorption spectra of morpholine and its complexes.

- Specac Ltd. Interpreting Infrared Spectra.

- ResearchGate. Observed IR spectrum of neutral morpholine and the calculated spectrum....

- Chemistry LibreTexts. 13.4: Spectroscopy of Alcohols.

- National Institutes of Health. An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO₂ Absorption Characteristics of Heterocyclic Amines, Part II.

- University of Calgary. IR: alcohols.

- Sunway Pharm Ltd. This compound.

- MySkinRecipes. (R)-N-Boc-2-(2-Oxoethyl)morpholine.

- PubChem. N-(2-Hydroxyethyl)-morpholine N-oxide.

- PubMed. Spectroscopic and quantum chemical studies on 4-acryloyl morpholine.

- National Institute of Standards and Technology. Morpholine - NIST WebBook.

- PubMed Central. Bis-Spiro-Oxetane and Bis-Spiro-Tetrahydrofuran Pyrroline Nitroxide Radicals: Synthesis and Electron Spin Relaxation Studies.

- ResearchGate. Spectroscopic and structural properties of N-(acetamide) morpholinium bromide.

- PubChem. Morpholine.

- MDPI. Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds....

- ResearchGate. Morpholine MNR spectra δ ¹H (above) and δ ¹³C (below) spectra.

- PubChem. tert-Butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. This compound - CAS:136992-21-7 - Sunway Pharm Ltd [3wpharm.com]

- 3. This compound 95% | CAS: 136992-21-7 | AChemBlock [try.achemblock.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Bis-Spiro-Oxetane and Bis-Spiro-Tetrahydrofuran Pyrroline Nitroxide Radicals: Synthesis and Electron Spin Relaxation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. acdlabs.com [acdlabs.com]

- 9. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Morpholine(110-91-8) 1H NMR spectrum [chemicalbook.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. compoundchem.com [compoundchem.com]

- 16. organicchemistrydata.org [organicchemistrydata.org]

- 17. uanlch.vscht.cz [uanlch.vscht.cz]

- 18. orgchemboulder.com [orgchemboulder.com]

- 19. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 20. rsc.org [rsc.org]

- 21. reddit.com [reddit.com]

- 22. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

An In-depth Technical Guide to the ¹H NMR Spectrum of (R)-N-Boc-2-(2-hydroxyethyl)morpholine

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of (R)-N-Boc-2-(2-hydroxyethyl)morpholine, a key building block in synthetic organic chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and characterization of complex organic molecules. We will delve into the theoretical underpinnings of the observed spectral features, provide a detailed peak-by-peak assignment, and outline a robust experimental protocol for acquiring high-quality ¹H NMR data for this and similar compounds.

The Structural Significance of this compound

This compound is a chiral morpholine derivative incorporating a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom and a 2-hydroxyethyl substituent at the C2 position. The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. The specific stereochemistry at the C2 position and the presence of the versatile Boc protecting group make this compound a valuable intermediate for the synthesis of a wide range of biologically active molecules. Accurate structural confirmation via ¹H NMR is therefore a critical step in its synthesis and application.

Theoretical Principles Governing the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is dictated by several key principles of NMR spectroscopy. The chemical shift (δ) of each proton is determined by its local electronic environment. Electronegative atoms, such as oxygen and nitrogen, deshield nearby protons, causing them to resonate at higher chemical shifts (downfield). The presence of the Boc group introduces conformational rigidity and significantly influences the electronic environment of the morpholine ring protons.

Furthermore, the chirality at the C2 position renders the geminal protons on the morpholine ring (e.g., at C3, C5, and C6) and the methylene protons of the hydroxyethyl sidechain diastereotopic.[1] This means they are chemically non-equivalent and will exhibit different chemical shifts and coupling patterns. The morpholine ring typically adopts a chair conformation, leading to distinct axial and equatorial protons with different spatial relationships and, consequently, different coupling constants (J-values) with neighboring protons.[2][3]

Analysis and Assignment of the ¹H NMR Spectrum

The following is a detailed analysis and assignment of the expected ¹H NMR spectrum of this compound. The spectrum of the (S)-enantiomer is identical, and a representative spectrum can be found on ChemicalBook.[4]

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| Boc Group (-C(CH₃)₃) | ~1.45 | singlet (s) | - | 9H |

| Morpholine H-2 | ~3.8 - 4.0 | multiplet (m) | - | 1H |

| Morpholine H-3a, H-3e | ~2.6 - 2.9 & ~3.9 - 4.1 | multiplet (m) | - | 2H |

| Morpholine H-5a, H-5e | ~2.8 - 3.2 & ~3.6 - 3.8 | multiplet (m) | - | 2H |

| Morpholine H-6a, H-6e | ~3.4 - 3.6 & ~3.8 - 4.0 | multiplet (m) | - | 2H |

| Side Chain -CH₂-CH₂-OH | ~1.6 - 1.9 | multiplet (m) | - | 2H |

| Side Chain -CH₂-OH | ~3.6 - 3.8 | multiplet (m) | - | 2H |

| Side Chain -OH | variable | broad singlet (br s) | - | 1H |

Detailed Peak Assignments:

-

N-Boc Protons (~1.45 ppm): The nine equivalent protons of the tert-butyl group of the Boc protecting group give rise to a sharp, intense singlet in a relatively uncongested region of the spectrum. This signal is a hallmark of successful N-Boc protection.

-

Morpholine Ring Protons (2.6 - 4.1 ppm): The seven protons on the morpholine ring exhibit complex splitting patterns due to geminal and vicinal couplings, as well as the diastereotopic nature of the methylene protons.

-

H-2: This proton, being adjacent to the chiral center and the ring oxygen, will appear as a complex multiplet.

-

H-3, H-5, and H-6: The methylene protons at these positions are all diastereotopic, meaning the two protons on each carbon are chemically non-equivalent.[1] This results in each proton having a distinct chemical shift and coupling to its geminal partner and adjacent protons. The protons on carbons adjacent to the oxygen (C2 and C6) are expected to be further downfield than those adjacent to the nitrogen (C3 and C5).[2][5] The N-Boc group significantly influences the chemical shifts of the adjacent H-3 and H-5 protons.

-

-

2-Hydroxyethyl Side Chain Protons (1.6 - 3.8 ppm):

-

-CH₂-CH₂-OH: These two protons will appear as a multiplet, coupled to both the H-2 proton of the morpholine ring and the adjacent methylene protons of the side chain.

-

-CH₂-OH: These two protons will also appear as a multiplet, coupled to the neighboring methylene protons. Their chemical shift will be influenced by the electronegative hydroxyl group.

-

-OH: The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature. It often appears as a broad singlet and may exchange with deuterium in the presence of D₂O.

-

Experimental Protocol for ¹H NMR Acquisition

A standardized and meticulously executed experimental protocol is essential for obtaining high-quality, reproducible ¹H NMR spectra.

I. Sample Preparation

-

Analyte Quantity: Accurately weigh 5-25 mg of this compound.[6][7]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic molecules.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[6] Gentle vortexing or sonication can be used to aid dissolution.

-

Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[8]

-

Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added, although referencing to the residual solvent peak is often sufficient.[6]

II. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

Tuning and Matching: Tune and match the probe to the appropriate frequency for ¹H nuclei.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for narrow and symmetrical solvent peaks.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Acquisition Time (at): 2-4 seconds.

-

Relaxation Delay (d1): 1-5 seconds, depending on the T₁ relaxation times of the protons of interest.

-

Number of Scans (ns): 8-16 scans are generally adequate for a sample of this concentration.

-

Spectral Width (sw): A spectral width of approximately 12-16 ppm is appropriate for most organic molecules.

-

III. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID).

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the pure absorption mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or the TMS signal (0.00 ppm).

-

Integration: Integrate all signals to determine the relative number of protons corresponding to each peak.

Workflow for ¹H NMR Analysis

The following diagram illustrates the logical workflow for the ¹H NMR analysis of this compound.

Caption: Workflow for ¹H NMR analysis.

Conclusion

The ¹H NMR spectrum of this compound provides a detailed fingerprint of its molecular structure. A thorough understanding of the underlying principles of chemical shifts, coupling constants, and diastereotopicity is crucial for accurate spectral interpretation. By following the detailed experimental protocol outlined in this guide, researchers can reliably obtain high-quality ¹H NMR data for this and other complex organic molecules, ensuring unambiguous structural characterization, which is a cornerstone of chemical research and development.

References

- University of California, Riverside.

- Iowa State University.

- Scribd.

- ResearchGate. How to Prepare Samples for NMR. [Link]

- University College London.

- Beilstein Journals.

- The Royal Society of Chemistry.

- ACD/Labs.

- PubMed. 1H and 13C NMR spectra of N-substituted morpholines. [Link]

- University of Wisconsin-Madison. From 1H NMR, we get: • Chemical shift data (δ)

- Master Organic Chemistry. Diastereotopic Protons in 1H NMR Spectroscopy: Examples. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (S)-N-Boc-2-(2-hydroxyethyl)morpholine(1257856-15-7) 1H NMR spectrum [chemicalbook.com]

- 5. acdlabs.com [acdlabs.com]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. researchgate.net [researchgate.net]

- 8. ucl.ac.uk [ucl.ac.uk]

A Senior Application Scientist's Guide to 13C NMR Analysis of N-Boc Protected Morpholines

Introduction: The Morpholine Scaffold in Modern Drug Discovery and the Critical Role of 13C NMR

The morpholine ring system is a cornerstone of modern medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates. Its favorable physicochemical properties, including metabolic stability and aqueous solubility, make it a privileged scaffold in drug design. The introduction of a tert-butoxycarbonyl (Boc) protecting group on the morpholine nitrogen is a common and often essential step in multi-step synthetic sequences, enabling regioselective reactions and the construction of complex molecular architectures.

Accurate and unambiguous characterization of these N-Boc protected morpholine intermediates is paramount to ensure the integrity of the synthetic route and the final active pharmaceutical ingredient. While various analytical techniques are employed, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a particularly powerful tool. It provides a direct window into the carbon framework of the molecule, offering crucial information about the successful installation of the Boc group, the electronic environment of the morpholine ring, and even subtle conformational dynamics.

This in-depth technical guide, designed for researchers, scientists, and drug development professionals, will provide a comprehensive exploration of the 13C NMR analysis of N-Boc protected morpholines. We will delve into the characteristic chemical shifts, the underlying principles governing these shifts, and practical considerations for acquiring and interpreting high-quality spectra.

The Influence of the N-Boc Group on the Morpholine Ring: A 13C NMR Perspective

The introduction of the electron-withdrawing N-Boc group significantly alters the electronic environment of the morpholine ring, leading to predictable and diagnostic changes in the 13C NMR spectrum. In an unsubstituted morpholine, the symmetry of the ring results in only two signals in the 13C NMR spectrum.[1] However, upon N-substitution, this symmetry is broken, and we can expect to see distinct signals for each carbon.

The most notable impact of the Boc group is the downfield shift of the carbons adjacent to the nitrogen (C-3 and C-5). This is a direct consequence of the deshielding effect of the carbonyl group within the carbamate functionality.

Below is a detailed breakdown of the expected 13C NMR chemical shifts for N-Boc protected morpholine, also known as tert-butyl morpholine-4-carboxylate.

Data Presentation: Characteristic 13C NMR Chemical Shifts

The following table summarizes the typical 13C NMR chemical shifts for N-Boc protected morpholine in deuterated chloroform (CDCl3), a common NMR solvent. For comparative purposes, the chemical shifts for unsubstituted morpholine and N-formylmorpholine are also included.

| Carbon Position | N-Boc-Morpholine (δ, ppm)[2] | Morpholine (δ, ppm) | N-Formylmorpholine (δ, ppm)[3] | Rationale for Chemical Shift |

| Boc C=O | ~154.8 | N/A | N/A | The carbonyl carbon of the carbamate group is highly deshielded due to the electronegativity of the two adjacent oxygen atoms and the resonance delocalization of the nitrogen lone pair. |

| Boc C(CH₃)₃ | ~79.9 | N/A | N/A | The quaternary carbon of the tert-butyl group is deshielded by the adjacent oxygen atom. |

| Morpholine C-2, C-6 | ~66.7 | ~67.8 | 66.9, 66.0 | These carbons are adjacent to the ring oxygen, leading to a significant downfield shift. The electronic effect of the N-Boc group has a minor influence on these positions compared to C-3 and C-5. |

| Morpholine C-3, C-5 | ~43.5 | ~46.2 | 45.4, 40.2 | These carbons are directly attached to the nitrogen and are significantly deshielded by the electron-withdrawing Boc group, resulting in a downfield shift compared to unsubstituted morpholine. |

| Boc C(CH₃)₃ | ~28.4 | N/A | N/A | The methyl carbons of the tert-butyl group are in a shielded, aliphatic environment, appearing at a characteristic upfield chemical shift. |

Experimental Protocols: Acquiring High-Quality 13C NMR Spectra

Obtaining a high-quality 13C NMR spectrum is crucial for accurate structural elucidation. The following is a detailed, step-by-step methodology for the preparation and analysis of an N-Boc protected morpholine sample.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 20-50 mg of the N-Boc protected morpholine derivative into a clean, dry vial.[1]

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is a common choice for its good solubilizing power and relatively simple solvent signal.[1]

-

Gently swirl or vortex the vial to ensure the sample is completely dissolved. Gentle heating may be applied if necessary to aid dissolution.[1]

-

Using a Pasteur pipette, transfer the clear solution into a clean, undamaged 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer's magnet.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, which is critical for obtaining sharp, well-resolved peaks.

-

Utilize a standard proton-decoupled 13C NMR pulse sequence. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom and enhancing the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).[1]

-

Set the spectral width to cover the expected range of chemical shifts (typically 0-220 ppm for organic molecules).

-

Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio. Due to the low natural abundance of the 13C isotope, a larger number of scans is typically required compared to 1H NMR.

-

-

Data Processing:

-

Apply a Fourier transform to the raw Free Induction Decay (FID) data to generate the frequency-domain spectrum.[1]

-

Perform phase correction to ensure all peaks are in the absorptive mode.

-

Apply baseline correction to obtain a flat baseline.

-

Reference the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

-

Advanced Considerations: Conformational Dynamics and Line Broadening

A key aspect of the 13C NMR of N-Boc protected morpholines that a senior scientist must consider is the potential for dynamic processes to influence the appearance of the spectrum. The carbamate C-N bond has a degree of double bond character due to resonance, which can lead to restricted rotation. This, in conjunction with the chair-to-chair ring inversion of the morpholine ring, can result in conformational isomers that are in exchange on the NMR timescale.

If the rate of this exchange is comparable to the NMR timescale, it can lead to significant line broadening of the 13C NMR signals, particularly for the carbons of the morpholine ring. In some cases, at room temperature, separate signals for different conformers may be observed.

Troubleshooting Line Broadening:

-

Variable Temperature (VT) NMR: Acquiring spectra at different temperatures is the most definitive way to study these dynamic processes. At lower temperatures, the exchange process slows down, and sharp signals for individual conformers may be resolved. Conversely, at higher temperatures, the exchange rate increases, leading to a single, averaged, and sharper signal.

-

Solvent Effects: The choice of solvent can influence the rotational barrier around the C-N bond and the conformational equilibrium of the morpholine ring. Acquiring spectra in different deuterated solvents can sometimes help to resolve broadened signals.

Visualization of Key Concepts

Molecular Structure and 13C NMR Assignments

Caption: Structure of N-Boc protected morpholine with 13C NMR chemical shift assignments.

Experimental Workflow

Caption: Workflow for 13C NMR analysis of N-Boc protected morpholines.

Conclusion: The Power of 13C NMR in Process and Development

13C NMR spectroscopy is an indispensable technique for the unambiguous characterization of N-Boc protected morpholines. A thorough understanding of the expected chemical shifts, the influence of the Boc group on the morpholine ring, and potential dynamic processes is crucial for accurate spectral interpretation. This guide provides the foundational knowledge and practical insights necessary for researchers and drug development professionals to confidently utilize 13C NMR in their synthetic endeavors. By applying the principles and protocols outlined herein, scientists can ensure the structural integrity of their intermediates, leading to more robust and reliable synthetic outcomes.

References

- Supporting Information for "Facile and Efficient Synthesis of Carbamates from Amines and tert-Butyl Dicarbonate under Solvent-Free and Catalyst-Free Conditions". RSC Advances, 2015, 5, 1073-1077. [Link]

- Electronic Supplementary Information for "Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient Conditions". Green Chemistry, 2016, 18, 2745-2751. [Link]

Sources

An In-depth Technical Guide to the IR Spectroscopy of Chiral Morpholine Derivatives: From Structural Elucidation to Absolute Configuration

Foreword: The Morpholine Scaffold and the Imperative of Stereochemistry